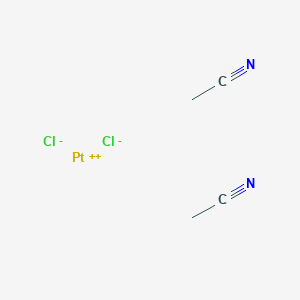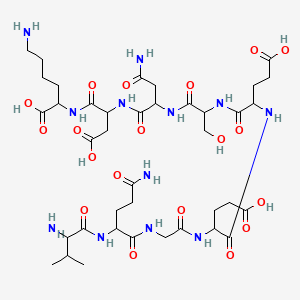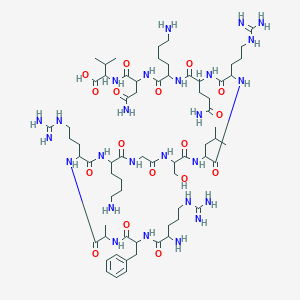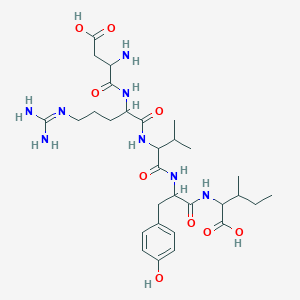
cis-Diacetonitriledichloroplatinum (II)
Übersicht
Beschreibung
cis-Diacetonitriledichloroplatinum (II): is a platinum-based coordination complex with the chemical formula cis-[PtCl2(NCMe)2] . This compound is known for its square planar geometry, which is typical for platinum (II) complexes. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Diacetonitriledichloroplatinum (II) typically involves the reaction of potassium tetrachloroplatinate (II) with acetonitrile . The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction is as follows:
K2[PtCl4]+2NCMe→cis−[PtCl2(NCMe)2]+2KCl
The reaction is usually performed in an inert atmosphere to prevent oxidation and is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of cis-Diacetonitriledichloroplatinum (II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-Diacetonitriledichloroplatinum (II) can undergo substitution reactions where the acetonitrile ligands are replaced by other ligands. For example, reaction with can yield .
Oxidation and Reduction Reactions: The platinum center in cis-Diacetonitriledichloroplatinum (II) can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Ammonia (NH3): Used in substitution reactions to replace acetonitrile ligands.
Hydrochloric Acid (HCl): Can be used to facilitate ligand exchange reactions.
Major Products Formed:
cis-Diamminedichloroplatinum (II): Formed by substitution of acetonitrile ligands with ammonia.
Various substituted platinum (II) complexes: Depending on the ligands used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: cis-Diacetonitriledichloroplatinum (II) is used as a catalyst in various organic reactions, including hydroformylation and hydrosilylation reactions.
Synthesis of Other Complexes: It serves as a precursor for the synthesis of other platinum-based complexes.
Biology and Medicine:
Anticancer Research: Similar to other platinum-based compounds, cis-Diacetonitriledichloroplatinum (II) is studied for its potential anticancer properties. It is used in the development of new chemotherapeutic agents.
Industry:
Material Science: Used in the preparation of platinum-containing materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of cis-Diacetonitriledichloroplatinum (II) involves the coordination of the platinum center with target molecules. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, where the formation of DNA cross-links triggers cell death pathways, including apoptosis.
Vergleich Mit ähnlichen Verbindungen
cis-Diamminedichloroplatinum (II) (Cisplatin): A well-known anticancer drug with a similar square planar geometry.
cis-Dichlorobis(benzonitrile)platinum (II): Another platinum (II) complex with benzonitrile ligands instead of acetonitrile.
Uniqueness:
Ligand Specificity: The use of acetonitrile ligands in cis-Diacetonitriledichloroplatinum (II) provides unique reactivity and properties compared to other platinum (II) complexes.
Versatility in Synthesis: It serves as a versatile precursor for the synthesis of a wide range of platinum-based complexes, making it valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
acetonitrile;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
| Details | Compound: (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20930193 | |
| Record name | Platinum(2+) chloride--acetonitrile (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-38-0, 21264-32-4 | |
| Record name | Platinum, bis(acetonitrile)dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum (II), bis(acetonitrile)dichloro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021264324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--acetonitrile (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE](/img/structure/B8192829.png)
![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)
![16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one](/img/structure/B8192849.png)
![(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8192852.png)

![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)
![(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)
